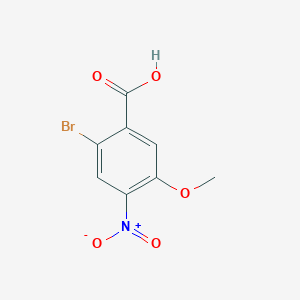

2-Bromo-5-methoxy-4-nitro-benzoic acid

Description

Properties

Molecular Formula |

C8H6BrNO5 |

|---|---|

Molecular Weight |

276.04 g/mol |

IUPAC Name |

2-bromo-5-methoxy-4-nitrobenzoic acid |

InChI |

InChI=1S/C8H6BrNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |

InChI Key |

IOVIZSMUQQGVMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-methoxy-4-nitrobenzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-5-methoxy-4-nitrobenzoic acid, a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document details the compound's chemical structure, physicochemical properties, and a validated two-step synthesis protocol, including the bromination of 3-methoxybenzoic acid and the subsequent regioselective nitration. In-depth characterization using modern analytical techniques is discussed, alongside an exploration of its potential applications in drug discovery, drawing parallels with structurally related nitrobenzoic acid derivatives. Safety considerations for handling this compound are also outlined.

Introduction

2-Bromo-5-methoxy-4-nitrobenzoic acid is a polysubstituted benzene derivative featuring a carboxylic acid, a bromine atom, a methoxy group, and a nitro group. This unique combination of functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecular architectures. The presence of ortho-bromo and para-nitro substituents relative to the methoxy group, along with the carboxylic acid moiety, offers multiple reactive sites for further chemical transformations.

The strategic placement of these functional groups allows for a range of potential chemical modifications, such as nucleophilic aromatic substitution of the bromine or nitro group, reduction of the nitro group to an amine, and various coupling reactions. These transformations open avenues for the creation of diverse compound libraries for drug discovery and materials science. This guide aims to provide researchers with the foundational knowledge and practical insights necessary to effectively synthesize, characterize, and utilize 2-bromo-5-methoxy-4-nitrobenzoic acid in their research endeavors.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-bromo-5-methoxy-4-nitrobenzoic acid is fundamental to its reactivity and potential applications. The IUPAC name for this compound is 2-bromo-5-methoxy-4-nitrobenzoic acid.

// Benzene ring C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""];

// Substituents Br [pos="-2.6,1.5!", label="Br", fontcolor="#EA4335"]; O1_methoxy [pos="2.6,1.5!", label="O", fontcolor="#EA4335"]; C_methoxy [pos="3.9,1.5!", label="CH₃", fontcolor="#202124"]; N_nitro [pos="2.6,-1.5!", label="N", fontcolor="#4285F4"]; O1_nitro [pos="3.4,-2.25!", label="O", fontcolor="#EA4335"]; O2_nitro [pos="2.0,-2.25!", label="O⁻", fontcolor="#EA4335"]; N_plus [pos="2.6,-1.2!", label="+", fontcolor="#4285F4"]; C_carboxyl [pos="-2.6,-1.5!", label="C", fontcolor="#202124"]; O1_carboxyl [pos="-3.9,-1.5!", label="OH", fontcolor="#EA4335"]; O2_carboxyl [pos="-2.0,-2.25!", label="O", fontcolor="#EA4335"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- Br [label=""]; C2 -- C_carboxyl [label=""]; C_carboxyl -- O1_carboxyl [label=""]; C_carboxyl -- O2_carboxyl [style=double, label=""]; C6 -- O1_methoxy [label=""]; O1_methoxy -- C_methoxy [label=""]; C4 -- N_nitro [label=""]; N_nitro -- O1_nitro [style=double, label=""]; N_nitro -- O2_nitro [label=""];

// Aromatic circle (approximated with nodes) A1 [pos="0,0.5!", label=" ", shape=circle, style=filled, fillcolor="#5F6368", width=0.5]; A2 [pos="0.43,-0.25!", label=" ", shape=circle, style=filled, fillcolor="#5F6368", width=0.5]; A3 [pos="-0.43,-0.25!", label=" ", shape=circle, style=filled, fillcolor="#5F6368", width=0.5]; }

Caption: Chemical structure of 2-Bromo-5-methoxy-4-nitrobenzoic acid.Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-5-methoxy-4-nitrobenzoic acid | |

| Molecular Formula | C₈H₆BrNO₅ | |

| Molecular Weight | 276.04 g/mol | |

| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)O)Br)[O-] | |

| InChI Key | IOVIZSMUQQGVMF-UHFFFAOYSA-N | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature. | [1] |

Synthesis and Mechanism

The synthesis of 2-bromo-5-methoxy-4-nitrobenzoic acid is most effectively achieved through a two-step process starting from the commercially available 3-methoxybenzoic acid. This process involves an initial electrophilic bromination followed by a regioselective nitration.

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

The first step is the bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The strong activating effect of the methoxy group directs the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the methoxy group is also ortho to the carboxylic acid, which is sterically hindered. Therefore, bromination occurs preferentially at the ortho position to the methoxy group that is also meta to the carboxylic acid.

Start [label="3-Methoxybenzoic Acid"]; Reagents [label="Br₂ / Acetic Acid", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="2-Bromo-5-methoxybenzoic Acid"];

Start -> Reagents [label="Electrophilic Aromatic\nSubstitution"]; Reagents -> Intermediate; }

Caption: Workflow for the synthesis of 2-Bromo-5-methoxybenzoic acid.Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic Acid [2]

-

Reaction Setup: To a solution of 3-methoxybenzoic acid (250 g, 1.67 mol) in acetic acid (1 L), add bromine (85 mL) followed by the addition of water (1 L).

-

Reaction Conditions: Heat the reaction mixture to reflux.

-

Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Purification: Collect the precipitate by filtration and wash with water to yield 2-bromo-5-methoxybenzoic acid.

Step 2: Synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic Acid

The second step involves the nitration of the synthesized 2-bromo-5-methoxybenzoic acid. In this electrophilic aromatic substitution reaction, the directing effects of the existing substituents determine the position of the incoming nitro group. The methoxy group is a strong activating ortho-, para-director, the bromine atom is a weak deactivating ortho-, para-director, and the carboxylic acid is a deactivating meta-director. The position para to the strongly activating methoxy group (C4) is the most favorable for substitution.

Start [label="2-Bromo-5-methoxybenzoic Acid"]; Reagents [label="HNO₃ / H₂SO₄", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Bromo-5-methoxy-4-nitrobenzoic Acid"];

Start -> Reagents [label="Electrophilic Aromatic\nSubstitution (Nitration)"]; Reagents -> Product; }

Caption: Workflow for the synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic acid.Experimental Protocol: Synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic Acid

A representative protocol based on the nitration of similar aromatic compounds is provided below. Researchers should optimize conditions as necessary.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-bromo-5-methoxybenzoic acid to a cold mixture of concentrated sulfuric acid and concentrated nitric acid.[3]

-

Reaction Conditions: Maintain the reaction temperature below 5 °C and stir for 1 hour.[3]

-

Workup and Isolation: Carefully pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-5-methoxy-4-nitrobenzoic acid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-bromo-5-methoxy-4-nitrobenzoic acid. A combination of spectroscopic techniques should be employed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns determined by their coupling with neighboring protons. The methoxy group protons will appear as a singlet around 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | The spectrum will show eight distinct carbon signals corresponding to the aromatic carbons, the carboxylic carbon, and the methoxy carbon. The chemical shifts will be influenced by the electronic effects of the substituents. |

| IR Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches of the methoxy and carboxylic acid groups (~1200-1300 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (276.04 g/mol ), along with characteristic isotopic peaks for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns may include the loss of the carboxylic acid group, the nitro group, and the methoxy group. |

Applications in Research and Drug Development

Substituted nitrobenzoic acids are valuable precursors in the synthesis of a wide array of biologically active molecules. The presence of the nitro group, in particular, offers a versatile handle for further chemical modifications and can also contribute directly to the biological activity of the final compound.

-

Intermediate for Bioactive Molecules: 2-Bromo-5-methoxy-4-nitrobenzoic acid can serve as a key intermediate in the synthesis of novel pharmaceutical agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a variety of pharmacophores. The bromo substituent allows for the introduction of diverse functionalities through cross-coupling reactions.

-

Potential Antimicrobial and Anticancer Properties: Nitro-containing aromatic compounds have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[4] The nitro group can be bioreduced in hypoxic environments, characteristic of some tumors and microbial infections, to generate reactive species that can induce cellular damage.[4]

-

Enzyme Inhibition Studies: The structural motif of 2-bromo-5-methoxy-4-nitrobenzoic acid can be incorporated into molecules designed to target specific enzyme active sites. The various functional groups can participate in hydrogen bonding, hydrophobic, and electrostatic interactions with protein residues.

Safety and Handling

As with all laboratory chemicals, 2-bromo-5-methoxy-4-nitrobenzoic acid and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Based on data for a similar isomer, 2-bromo-4-methoxy-5-nitrobenzoic acid, the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

Conclusion

2-Bromo-5-methoxy-4-nitrobenzoic acid is a valuable and versatile chemical intermediate with significant potential for applications in medicinal chemistry and organic synthesis. Its unique substitution pattern provides multiple avenues for further functionalization, enabling the creation of diverse and complex molecular structures. The synthetic route outlined in this guide, starting from 3-methoxybenzoic acid, offers a practical approach for its preparation in a laboratory setting. With a thorough understanding of its chemical properties, synthesis, and potential applications, researchers can effectively utilize this compound as a key building block in the development of novel therapeutic agents and other advanced materials.

References

-

PMC. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved February 17, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

PubChem. (n.d.). 2-Bromo-5-nitrobenzoic acid. Retrieved February 17, 2026, from [Link]

-

Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved February 17, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Retrieved February 17, 2026, from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-methoxy-4-methylbenzoic acid (C9H9BrO3). Retrieved February 17, 2026, from [Link]

-

Vihita Drugs & Intermediates. (n.d.). 2-Bromo-5-Methoxy Benzoic Acid | CAS No: 22921-68-2. Retrieved February 17, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved February 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Bromo-5-nitrobenzoic acid - Optional[ATR-IR] - Spectrum. Retrieved February 17, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Retrieved February 17, 2026, from [Link]

-

NIST. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Properties of 2-Bromo-5-methoxy-4-nitro-benzoic acid

Introduction: A Multifunctional Aromatic Building Block

2-Bromo-5-methoxy-4-nitrobenzoic acid is a highly functionalized aromatic compound, distinguished by a unique arrangement of four different substituents on a benzene ring: a bromine atom, a methoxy group, a nitro group, and a carboxylic acid. Its molecular formula is C₈H₆BrNO₅, and it has a molecular weight of 276.04 g/mol .[1] This specific substitution pattern imparts a distinct chemical reactivity profile, making it a valuable intermediate in advanced organic synthesis. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and carboxyl groups, combined with the synthetically versatile bromo substituent, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development, particularly in the realm of medicinal chemistry and material science.[1]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application. The data for 2-Bromo-5-methoxy-4-nitro-benzoic acid, while not exhaustively published, can be reliably predicted and inferred from structurally similar compounds and computational models.

Core Properties

A summary of the key physicochemical properties is presented below. These values are critical for determining appropriate solvents for reactions and purification, understanding potential membrane permeability, and planning analytical procedures.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₈H₆BrNO₅ | [1] |

| Molecular Weight | 276.04 g/mol | [1] |

| IUPAC Name | 2-bromo-5-methoxy-4-nitrobenzoic acid | [1] |

| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)O)Br)[O-] | [1] |

| InChI Key | IOVIZSMUQQGVMF-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a solid, likely crystalline, with a color ranging from off-white to yellow, typical for nitroaromatic compounds. | N/A |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Solubility | Expected to be soluble in polar organic solvents like THF, ethyl acetate, and alcohols. Limited solubility in water and nonpolar solvents. | N/A |

Spectroscopic Signature for Structural Verification

While specific experimental spectra for this exact molecule are not widely available, its structure allows for the confident prediction of its spectroscopic characteristics, which are essential for reaction monitoring and final product confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. One proton, positioned between the carboxylic acid and the bromine, and the other, between the methoxy and nitro groups, will appear as singlets or narrow doublets depending on meta-coupling. A sharp singlet around 3.9-4.0 ppm would correspond to the three protons of the methoxy group. The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm range. The aromatic carbons will have varied shifts: the carbon attached to the nitro group will be significantly deshielded, while the one bonded to the methoxy group will be shielded.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.

-

Asymmetric and symmetric N-O stretches for the nitro group, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O stretching vibrations for the aryl-ether methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹.

-

C-Br stretching in the fingerprint region, typically below 600 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.

Synthesis and Purification

The synthesis of 2-Bromo-5-methoxy-4-nitro-benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. The most logical synthetic approach starts from a commercially available substituted benzoic acid.

Retrosynthetic Analysis and Strategy

The functional groups on the target molecule dictate the synthetic strategy. The directing effects of the substituents (methoxy is ortho, para-directing; carboxylic acid is meta-directing) must be carefully considered. A plausible route involves the nitration and bromination of 3-methoxybenzoic acid (m-anisic acid).

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: A Plausible Synthesis

This protocol is a representative procedure synthesized from established methods for aromatic substitution reactions.

Step 1: Nitration of 3-Methoxybenzoic acid

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

-

Addition of Substrate: Slowly add 15.2 g (0.1 mol) of 3-methoxybenzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

-

Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-methoxybenzoic acid over 30-45 minutes. Maintain the reaction temperature between 0°C and 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. The product, 3-methoxy-4-nitrobenzoic acid, will precipitate as a pale yellow solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus, and dry the product in a vacuum oven.

Step 2: Bromination of 3-Methoxy-4-nitrobenzoic acid

-

Reaction Setup: To a flask protected from moisture, add the dried 3-methoxy-4-nitrobenzoic acid (0.1 mol) and 100 mL of a suitable solvent such as acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Addition of Bromine: Slowly add a stoichiometric amount of liquid bromine (Br₂) dropwise to the mixture. The reaction is exothermic and will release HBr gas, which should be neutralized with a scrubber.

-

Reaction Completion: Heat the mixture gently (e.g., to 40-50°C) for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture and pour it into a solution of sodium bisulfite to quench any excess bromine. The crude product will precipitate.

-

Purification: Collect the solid by filtration. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-Bromo-5-methoxy-4-nitro-benzoic acid.

Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-5-methoxy-4-nitro-benzoic acid lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental, as the resulting aniline derivative opens up a vast array of subsequent reactions, including diazotization, amide coupling, and sulfonamide formation.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a range of nucleophiles. This reaction is facilitated by the electron-withdrawing nitro and carboxyl groups. This allows for the introduction of diverse functionalities, such as amines, thiols, or alkoxides.

-

Carboxylic Acid Derivatization: The carboxylic acid group can be converted into esters, amides, or acid chlorides using standard procedures. This is a common strategy for linking the molecule to other fragments or for modulating its physicochemical properties.

Caption: Key chemical transformations of the title compound.

Applications in Research and Drug Development

While specific applications of 2-Bromo-5-methoxy-4-nitro-benzoic acid are not extensively documented in mainstream literature, its structure is emblematic of intermediates used in the synthesis of complex bioactive molecules.[1] Structurally related compounds, such as 2-bromo-5-nitrobenzoic acid, are known intermediates in the production of pharmaceuticals, including anti-inflammatory and analgesic drugs.[2]

The strategic placement of its functional groups allows it to serve as a scaffold in combinatorial chemistry and fragment-based drug discovery. For instance, the carboxylic acid can act as a handle for attachment to a solid support, while the bromo and nitro groups can be sequentially modified to generate a library of diverse compounds for biological screening. The nitro group itself is a feature in some bioactive molecules, where it may participate in redox reactions or crucial hydrogen bonding interactions.[1][3]

Safety, Handling, and Storage

As a laboratory chemical, 2-Bromo-5-methoxy-4-nitro-benzoic acid must be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not available, data from closely related nitro- and bromo-substituted benzoic acids indicate that it should be treated as a hazardous substance.

-

Hazard Identification: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[4][5] It may be harmful if swallowed or inhaled.[4] Some nitroaromatic compounds are also suspected of having long-term health effects.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7]

-

Skin and Body Protection: A laboratory coat is required. Ensure no skin is exposed.[5]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[6] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[5]

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[7] Keep away from strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[7]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[4] If irritation persists, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]

-

References

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

Sources

2-Bromo-5-methoxy-4-nitro-benzoic acid molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-5-methoxy-4-nitro-benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxy-4-nitro-benzoic acid, a key aromatic compound in the fields of medicinal chemistry and organic synthesis. The document details its chemical and physical properties, molecular structure, synthesis pathways, and significant applications, particularly its role as a versatile intermediate in the development of complex organic molecules and novel pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's reactivity and potential.

Introduction

2-Bromo-5-methoxy-4-nitro-benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a methoxy group, and a nitro group on a benzoic acid core, makes it a valuable building block in synthetic chemistry. The unique arrangement and electronic nature of these functional groups impart distinct reactivity at different sites of the molecule, allowing for selective chemical transformations. This versatility is pivotal in the synthesis of complex target molecules, including pharmacologically active compounds. This guide will explore the fundamental characteristics and applications of this compound from a senior application scientist's perspective, emphasizing the practical implications for laboratory and industrial-scale synthesis.

Chemical and Physical Properties

The key physicochemical properties of 2-Bromo-5-methoxy-4-nitro-benzoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrNO₅ | [1] |

| Molecular Weight | 276.04 g/mol | [1] |

| IUPAC Name | 2-bromo-5-methoxy-4-nitrobenzoic acid | [1] |

| Physical State | Solid | |

| Appearance | Off-white to pale yellow powder |

Molecular Structure and Reactivity

The molecular structure of 2-Bromo-5-methoxy-4-nitro-benzoic acid is fundamental to its chemical behavior. The benzene ring is substituted with four different functional groups, each influencing the molecule's reactivity.

Caption: Chemical structure of 2-Bromo-5-methoxy-4-nitro-benzoic acid.

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid Group (-COOH): This group is acidic and can undergo typical reactions of carboxylic acids, such as esterification and amide formation.

-

Bromine Atom (-Br): The bromine atom can be substituted by various nucleophiles through nucleophilic aromatic substitution reactions, providing a site for introducing new functional groups.[1]

-

Nitro Group (-NO₂): The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), which is a common transformation in the synthesis of many pharmaceutical compounds.[1]

-

Methoxy Group (-OCH₃): This electron-donating group can influence the reactivity of the aromatic ring. It can also be cleaved under harsh conditions to yield a hydroxyl group.

Synthesis and Experimental Protocols

The synthesis of 2-Bromo-5-methoxy-4-nitro-benzoic acid generally involves a multi-step process starting from a simpler benzene derivative. A plausible synthetic pathway is outlined below.

Caption: A general synthetic workflow for 2-Bromo-5-methoxy-4-nitro-benzoic acid.

Experimental Protocol: Bromination of m-Methoxybenzoic Acid

A common method for the bromination of an activated aromatic ring is electrophilic aromatic substitution.

-

Reaction Setup: In a fume hood, dissolve m-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Slowly add a solution of bromine in acetic acid to the flask at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into cold water. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with water to remove any remaining acid, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-bromo-5-methoxybenzoic acid.

Experimental Protocol: Nitration of 2-Bromo-5-methoxybenzoic Acid

Nitration is achieved using a mixture of concentrated nitric and sulfuric acids.

-

Reaction Setup: In a fume hood, cool concentrated sulfuric acid in an ice bath in a round-bottom flask with a magnetic stirrer.

-

Substrate Addition: Slowly add 2-bromo-5-methoxybenzoic acid to the cold sulfuric acid, ensuring the temperature remains low.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Reagent Addition: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining a low temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Workup and Isolation: Carefully pour the reaction mixture over crushed ice to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-Bromo-5-methoxy-4-nitro-benzoic acid.

Applications in Research and Drug Development

2-Bromo-5-methoxy-4-nitro-benzoic acid is a valuable intermediate in the synthesis of more complex molecules.[1] Its multifunctionality allows for sequential and selective reactions, making it a key component in the construction of various heterocyclic compounds and other molecular scaffolds of medicinal interest.

The presence of the nitro and bromo groups allows for orthogonal chemical modifications. For example, the nitro group can be reduced to an amine, which can then be used in amide bond formation or as a directing group for further substitutions. The bromine atom can be used in cross-coupling reactions, such as Suzuki or Heck couplings, to form carbon-carbon bonds. These synthetic strategies are widely employed in the development of new pharmaceutical agents.

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Bromo-5-methoxy-4-nitro-benzoic acid is a highly functionalized aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective application in research and development.

References

Sources

A Senior Application Scientist's Guide to Sourcing 2-Bromo-5-methoxy-4-nitro-benzoic acid: From Supplier Identification to Lot Qualification

Introduction: The Role of a Niche Building Block in Synthesis

2-Bromo-5-methoxy-4-nitro-benzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of more complex molecules.[1] Its unique arrangement of a carboxylic acid, a bromine atom, a methoxy group, and a nitro group provides multiple reaction handles for medicinal chemists and organic synthesis professionals.[1] The bromine atom can be readily displaced or used in cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the carboxylic acid provides a key point for amide bond formation or other modifications.[1] These characteristics make it a valuable building block in the development of novel pharmaceutical agents and other fine chemicals.[2] However, the success of any synthesis campaign is fundamentally reliant on the quality and consistency of its starting materials. This guide provides a technical framework for researchers, scientists, and drug development professionals to navigate the complexities of sourcing this specific reagent, from identifying potential vendors to implementing a robust qualification process.

Physicochemical Properties and Identifiers

A clear understanding of the compound's properties is the first step in sourcing. This data is essential for verifying supplier specifications and for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrNO₅ | [1] |

| Molecular Weight | 276.04 g/mol | [1] |

| CAS Number | 126491-49-4 | [3] |

| Appearance | Solid (Typically White to Yellow Powder/Crystals) | [3] |

| Purity | Typically ≥97% | [3] |

| InChI Key | PFJYYSPJSGTEKT-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC1=CC(=C(C=C1[O-])Br)C(=O)O | [1] |

| Storage Temperature | Room Temperature | [3] |

The Imperative of Supplier Qualification in Regulated Research

In scientific research, particularly within drug discovery and development, the selection of a chemical supplier is a critical decision that directly impacts experimental reproducibility, data integrity, and project timelines.[4] In highly regulated environments, such as those adhering to Good Manufacturing Practice (GMP) or Good Laboratory Practice (GLP), supplier qualification is not merely a suggestion but a mandatory requirement.[5][6][7]

The core principle is to establish a documented process that verifies a supplier's ability to consistently provide a material that meets predefined quality standards.[7] A failure at this stage can have cascading consequences, including batch failures, costly project delays, and the generation of unreliable data that can misdirect a research program.[8] A robust qualification program mitigates these risks by ensuring that every lot of a critical reagent like 2-Bromo-5-methoxy-4-nitro-benzoic acid is fit for its intended purpose.[5][6]

The Global Supplier Landscape for 2-Bromo-5-methoxy-4-nitro-benzoic acid

The market for specialty chemicals is diverse, ranging from large multinational corporations to niche custom synthesis labs. The following provides an overview of the types of suppliers researchers may encounter.

| Supplier Category | Description | Key Considerations | Representative Entities |

| Global Manufacturers & Distributors | Large-scale companies with extensive catalogs, robust quality management systems (QMS), and global distribution networks. They often serve as a primary source for common and semi-specialized reagents. | High lot-to-lot consistency, readily available documentation (CoA, SDS), but potentially higher costs for research quantities. | MilliporeSigma (Sigma-Aldrich), Thermo Scientific, Tokyo Chemical Industry (TCI).[3][9][10] |

| Niche & Regional Suppliers | Smaller companies often specializing in specific classes of compounds, such as building blocks for medicinal chemistry. They can be more agile and sometimes offer more competitive pricing. | Purity and documentation standards can vary. It is crucial to request lot-specific data. Examples can be found in chemical marketplaces serving regions like India and China.[11][12][13] | |

| Chemical Marketplaces | Online platforms that aggregate listings from numerous suppliers, allowing for price and availability comparisons. | Acts as an intermediary. The quality and reliability are dictated by the actual manufacturer, not the marketplace itself. Due diligence on the end-supplier is essential. | CPHI Online, BuyersGuideChem, Chem-Impex.[2][14][15] |

| Custom Synthesis & CDMOs | Contract Development and Manufacturing Organizations (CDMOs) that can synthesize compounds on demand, from milligram to kilogram scales. This is a vital option for rare compounds or when specific purity profiles are required. | Requires a clear technology transfer package and robust quality agreements. Often involves longer lead times and higher initial costs. | MP Biomedicals, various fine chemical CDMOs.[16][17] |

A Step-by-Step Workflow for Supplier and Reagent Qualification

A systematic approach is essential to ensure the selection of a high-quality, reliable supplier. The following protocol outlines a self-validating system for qualifying both the vendor and the specific chemical lot.

-

Identification of Potential Suppliers :

-

Utilize chemical search engines and databases (e.g., PubChem, CAS SciFinder) to identify vendors listing 2-Bromo-5-methoxy-4-nitro-benzoic acid.[18]

-

Consult online marketplaces and directories for a broader view of the supplier landscape.[15]

-

For GMP or other regulated applications, prioritize suppliers with relevant certifications like ISO 9001 or those who operate under cGMP guidelines.[19][20]

-

-

Initial Information Request :

-

Contact the sales or technical support departments of the shortlisted suppliers.

-

Request a generic Certificate of Analysis (CoA) for the product to understand the typical purity and specifications they offer.

-

Inquire about their quality management system, lot numbering procedures, and change control notification policies.

-

-

Technical Data Evaluation :

-

Scrutinize the CoA. It should, at a minimum, report purity (typically by HPLC or GC), identity (confirmed by methods like ¹H NMR or Mass Spectrometry), and appearance.

-

Compare the specifications across different suppliers. Note any significant differences in reported purity levels or analytical methods used.

-

-

Sample Procurement and In-House Quality Control (QC) :

-

Order a small sample quantity from the most promising supplier(s) for in-house evaluation.

-

Crucially, request the lot-specific CoA for the sample being shipped.

-

Upon receipt, perform in-house analytical testing. This is the most critical step for self-validation.

-

Identity Confirmation : Run a ¹H NMR and compare it against the expected structure and literature data.

-

Purity Analysis : Use a standardized HPLC method to confirm the purity stated on the supplier's CoA. This also helps to identify any potential impurities not reported by the supplier.

-

Physical Properties : Confirm the appearance and, if critical, the melting point.

-

-

-

Supplier Approval and First Order :

-

If the in-house QC results match the supplier's lot-specific CoA and meet the required specifications, the supplier can be approved.

-

Place the first order for the required quantity, clearly stating the approved lot number if possible, or requesting material of equivalent quality.

-

-

Incoming Goods QC and Lot Management :

-

For every new lot received, a repeat of the in-house QC (Step 4) is mandatory, especially in regulated environments. This ensures lot-to-lot consistency.[6]

-

Maintain meticulous records, linking specific lots of starting material to the experiments or synthesis batches in which they were used.

-

This rigorous process establishes a chain of trust and verification, ensuring that the chemical building blocks of your research are sound.

Understanding Synthesis to Predict Impurities

While a detailed synthesis protocol is beyond the scope of this guide, understanding the likely synthetic routes can provide insight into potential process-related impurities. The synthesis of substituted benzoic acids often involves bromination and nitration of a suitable precursor, such as m-methoxybenzoic acid.[21][22] Potential impurities could include regioisomers from the bromination or nitration steps, or residual starting materials and reagents. Awareness of these possibilities can help in developing more targeted analytical methods for in-house QC.

Conclusion

Sourcing a specialty chemical like 2-Bromo-5-methoxy-4-nitro-benzoic acid requires more than a simple transactional purchase. For the scientific professional, it demands a methodical and rigorous qualification process that treats the reagent as a critical variable in the experimental design. By systematically evaluating suppliers, performing independent analytical verification, and maintaining lot-to-lot consistency checks, researchers can build a foundation of quality and reliability that is essential for generating reproducible data and achieving success in research and drug development programs.

References

- MilliporeSigma. (n.d.). 2-Bromo-4-methoxy-5-nitrobenzoic acid. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3oWitm771AuPIit24XECFSBgvMl2z85S3fF0jKTEkW_LaeoROiKHcmlzDCjJQ8smSro0OzdkO_hS6djBzsmmPNEdim9V5XcZigpvGwpLLImW5ebENWhIcvr1Y-Mitbbd0m6ZGjNn7eQRlHXTwqTIy4fxygLxzG5UIDejxpyAaBnQAjHlBmizsir2s6_1gAg==]

- Spectrum Chemical Mfg. Corp. (n.d.). cGMP Grade Chemical Solutions. Retrieved from SpectrumChemical.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPohaqiKuf8O3l8PK_UC4RlaEiK-gWhdkqqfZOuqfZzsJQAh7tDIeu8SMzBLcSm-zwqSBimon4csqOjXL6P6GfoBL-BSAsxCEfyfGhMGmucR4UDYhMOFzv8u3xb4UWG2lwI7fZsX3FTEh7UuYTuzZbZlinPpAKt2kBUOuxgy7j-8WQ]

- Merkel Technologies. (n.d.). Choosing the Right Reagent Supplier: What to Look for and Why It Matters?. Retrieved from Merkeltechnologies.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSJloB_avm60JqJ_OQSK1IGI5jb75pzMHVXxIITIVmHD6MiDMDMtlzyD_Om_b5NRspK4FtVdHoBwsXp-SuIxuKII08E3xJN8VPnuJyRHACvpIJu6ufMv7lTRG6b4vbIxpITz7BRaugwobq]

- Smolecule. (2024, August 10). 2-Bromo-5-methoxy-4-nitro-benzoic acid. Retrieved from Smolecule.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElM4Ew-qzXFQBNNjLzJLYWiErRsof3nMPXvA-fcXGQW8b_9Fq2JZEz98ICxyHbFnI4n1MFvyW3s_0vQjQIwzSTWYvqClwJC3d9VdpFA8q7b3b1Zt2gbP0G3ZRxXops75FctbtYWxYx]

- Guidechem. (2022, March 20). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?. Retrieved from Guidechem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLPgs7qKku5fLOx_ow0oN52soUJ7gJ1DrwmxYxc0RQuigqtLZ0_qCqWiqUpREx_jTp2RLbD0ACyE3_CI2MiiEJhTiVwjlWkGLYk-HTq4YD_EEQ3R9QagVI8Ie3LkwwXOsJNZKAnatSeDV4K0AE12oECzvruOlEh2YxIKbKkv4uWX3b57a9rOYd4J8=]

- BuyersGuideChem. (n.d.). 2-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester. Retrieved from Buyersguidechem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKN7q2Xr-cgN7TcdppK9hZYqyFAg5ZakAUM9L5NidMFTohaY8Atvu0Y-Rax1J71xc6Oz4KDq-T3iNbM2iXO8uuIuoyngQWKq5RF_sqw5RTSrRlN_Qbb3i8XmBEDl7ip9Y91ZV7VPiX35P4VU-Dj1kJztutL76u9leCyT7lp7Xjd8cHN2lb0rGdoHGu3TfGfqBkEA==]

- Pharmaoffer. (n.d.). Fine Chemicals CDMO Companies | Fine Chemicals Contract Manufacturing Services. Retrieved from Pharmaoffer.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkLKF67EuCJI3ggycPfo89PYNsSAelv_VWAoiruMOpy7prMrwLWjr9W2bGMO-eZchxI46ItR3EzYvJjMS0FhTxpBAquB0xmNMiTDXmUkUFWjp5vky8V_ORPlBkWo_XHhGVUfEaQ7Jxh-1fUnLY]

- MP Biomedicals. (n.d.). Fine Chemicals for Life Sciences. Retrieved from Mpbio.com. [https://vertexaisearch.cloud.google.

- CPHI Online. (n.d.). Fine Chemicals (general category). Retrieved from Cphi-online.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUAJUBMia9GMPFGFBUoQrDJzMyNuHp7S1q-XWGtkje8fT_ekOe5iwx0eHJBCT-jxW0ZLq3xdjNHyPDQbRarYaRMfZQLj34cBcrRKSRAA1rfpkwwn2YU1aGBHe1bBuEg-LKAIneUyhwrgt0hI4w7i5dH5vnlurZHZLEIWYUpX_HdEnmNN9PxzPpEhj3ZYcACQq7hl8C6o3L2rLMpUiyiWhIVIu1PzwTMi-YVA=]

- Seatex. (n.d.). GMP Certified & FDA Compliant Chemical Manufacturer. Retrieved from Seatexcorp.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3QYtJn7zJVzHz4E2izbL8vtGswIvLop0QmapARomTqyo-Ym4TxUzEIjzMwDXuXT0312CTw64HoS8DeLzzcFGgTc0fMdLI4K84xTaJYchRgnOPatnLSPozLq2IDNHJXGB3XUwhX8FGcIfx2FmTx7NhjzeHvA==]

- SuZhou ShiYa Biopharmaceuticals, Inc. (2025, December 27). 2-Bromo-4-methoxy-5-nitro-benzoic acid. Retrieved from Chem-days.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsmox1Ad8wBTr34vVxoBveC_7w83J-CLqLqnOB-g3egpoQSsoojMlzrpUccfHFTxm21ChRHu-JclOLtmcl_mwfErHRBl-kKN8iM4O8--ThJubeLCki-x4KsqeXt0m3zDY6kGfe6342vfOWkyndi_rFSA==]

- Jai Swaminarayan Multichem. (n.d.). 2 Bromo 5 Methoxybenzoic Acid Supplier, Manufacturer & Exporter. Retrieved from Jsmultichem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdYaJxd9BEmQrKrqWHcp1TnK4c6vcbRCJKdVKdCepZxqle1lWNJ00ypz76sRJoo93VHTDWmAH_7ogR5bR_xX7Joj8Lnjl91xdnRvwTa8SrJWQ_r1sA1PYpeeEA6Ye_ms46-KVfAx5Blune_tMv_t6pvpCCDHakHNRUN8lxGMaJ-qGcP-o=]

- Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2 - Manufacturers & Suppliers in India. Retrieved from Ottokemi.in. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExTkbJBlcnKYb0gla4NOrfRiocsJzjf-t33sdU5sHnsoi4iIWkkE5frb5uPcqzQzfzJKZfo-y6rliWnyX2eYAfdFaDxEWM1WGU7q25pla4dFiw-enDLWV8VJPWKBYxXSpgBj7XA6-eZeygUhPvlXHr2hNf0Y_9bD1ZKXgTJVKEJuWOAYipxQy1yog5Kx4=]

- Benchchem. (n.d.). An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid. Retrieved from Benchchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGRJUMPX8u-CTUQJtp2sUmPoltawuxI07w24mbmtB099B5zSuu3kqMwyw-Ay6QiJLkiY9_U7JVKNUnqEcnMyoXIn5ok2RsaE-IlebFYzZPodX0k_gkfWs0vkYZ5Pb6ynswInOTzUx7UoJ43UzbY61HpkjaznXVet3LBw-_0qhcITeRnmFelBl43QflTZTG0v1O_VQzT3bDaQ2widE-qqFd8vaqaVjYqk4eNHIdvUjC]

- Chemsrc.com. (2025, February 5). Benzoicacid, 2-bromo-5-methoxy-4-methyl- Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from Chemsrc.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElXloUMfhZhbI6mWgC2t7Swnkak_7nA6gqWUDKq_8Fzjk0mr02yWoIKxVE7XedNgls4ttdlIrIP6jDoo27Kpy0jiLRJqsCcN5gnDudWL0PaYg41-2bSXzGCTbanf1pM57CmB0vmC79XAn8]

- Chemsrc.com. (2024, March 12). 2-bromo-5-hydroxy-4-methoxybenzoic acid. Retrieved from Chemsrc.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrFzNwGnfBgIx-jVGQvinzF7jHaXew_vIbOHrKbHQNMVhHfXL_68NcffUzTiHya_H375fEmCPZmvsLqtVpUPn8HCX01grIM2FGVIbuGafuyW8g5ROMW_mkG_QshOMPXFW860opyd7mRQ==]

- Compliance Architects. (2025, December 1). The Importance Of Supplier Qualification For Success In Life Sciences, Pharmaceuticals, Biotechnology, And Medical Devices. Retrieved from Compliancearchitects.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFId_Q2MicbbBfCxjsSceH3737IiwmXRvHSUSu4YS8wqZzKKwnsA-aBOm1sCOh9SsVqTxmv446BjOCMvUw1Q-GSgLOd9kmIJlN3_AiBBrn94ITLfGHMtiA1L73_pcIqZVnO8A5c-6zQcxjno-aZJR54zN8G]

- Institute for In Vitro Sciences, Inc. (n.d.). The importance of supplier qualification for vendors of materials used in in vitro assays. Retrieved from Iivs.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi0jfn5yczZnG_9CF7-WSG3fja4JdRtNCBz_70WBFonuZe8yAEO2KCdjJXfM4Tm3YRD_DBesEBR128tda0INr-eN_PBCI38h-qCpsc1_L97-QmxqYB-ObLU-t_BFeFvsum3POXermDzo6UNUi-U9W3V0O5]

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from Prepchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuBztiiGtnDqjVM2m_JOuXKjCRKFkJ1oEWwnLDN6VPg9qudqVT2143pA79jcldlyYe-t76hzRIwkCSPWHsN7vxlJnYwAGahGXhrnCBlxuasx0WT52c50scpuX30_dpjQ_kfL4osu9mJMjfVkmC7Q==]

- Rephine. (2025, June 13). Importance of Supplier Qualification in GxP. Retrieved from Rephine.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHeurQFZkK2lGsohZzzzNRer0T5eio2UDP32nqGA9M2Ta0GiJARUeCiqM4t__jkqOSdtYdzeRPYwpQBv3ORFkCW2cXxThozr0OLS4OMbOLTfNYklg7LunvmuGnfg2g13vFjwv3n9CD4EJHUtFETrcUw8aM8rRJkLLBEsKmXIxGnkLIS1bAJ4gf2JPS1X-ylCgH6-hI-H-t6RpcbNcZ]

- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID synthesis. Retrieved from Chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlXlgo2ilG7K40HiNm1XfEUb34-Rx8J_10bdwjIBhAadYn_uOo1xZzqeEMMfoVuetiqlsd3uZ5rnR5LVavfD1gR2mxDU-fG7fRVJxySXJ3pAVUc7oLfBbTezwca8cHHSaWTW9A3NLCpcuSU1NPez7Jp9SjXhaGJ5YZCN6KJTxL28GGpA==]

- ChemicalBook. (n.d.). 2-Bromo-5-nitrobenzoic Acid manufacturers and suppliers in india. Retrieved from Chemicalbook.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcIBUb_Wv0trVf9g2FhBz7eAya46T8S8bW4pKDC4uzmA2FWdkXlMquGsLTjzPYcXUIiSK7hQ6iKJyI3gSdvsipAIBuFcqAAIL46ErJuuigsvphAbnYp7Z4yN4q_TAxJgpTh5v5HRyX-jgN1Vs3_AoTeW5Ausd6GNRNiNGrDLZHIQz7yRcBO0ILcGwG]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Retrieved from patents.google.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOZEd2sLSFL33CXo2INFANwcYxXtHX4CR_6hHe62ZfLja4942mJJzowrri4VPh_lloVy2gQr2Tzw1gnbJOjI_JynCiYWh0UyA77qTTMCe4JbVp2vDtsyEp4C1tOr3455f9lgrs_4uc7eTsylg=]

- Thermo Fisher Scientific. (n.d.). 2-Bromo-5-nitrobenzoic acid, Thermo Scientific. Retrieved from Thermofisher.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLRI0BrcoW4TIkNs-393Kzbl1Eyt6b6TJurDvhmyyBOpA1RJ2zpMW254U1ZuK7GoBJK8V-zbEZ0GAPg53jahpG3NOYLn6NlKkaKrI4Lmx0Ywsk_jTMMGqNyJ-NUNYadUVYZIe7A6V0pE9phlBxCoXVLuhbIAdxc4HnB7LNG2pgtUzPDsQDbeZ2mBS1e65Qwzw0-Gz8Wtv7]

- Chem-Impex. (n.d.). 2-Bromo-5-nitrobenzoic acid. Retrieved from Chemimpex.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP2RMs0tyki9JQMarfS9nj5ZumwpSvnwYe8LrFsdKy4QjHg6rkIrIkXCqluQosYH7npRQ1eZ-Ixp1XrdeS1DTa1Y421BGuM5sHEy3UQU64I77HKXaP8DPIPzsyq8C_ZIaenoE=]

- IndiaMART. (n.d.). 2 Bromo 5 Methoxy Benzoic Acid, Grade Standard: Industrial Grade, 98%. Retrieved from Indiamart.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExS4UDErRYVSeYX0mHdqgWU_bFOK1yaeG9C7DehyoUj73QXDXyv0FR0F1C1NLiPgLSZK2CMwEo5J6bxqOAaUXj6jZYF_Hp_nqPigqBF7M9XRnOUUZpvDfZnF6DwKgZiHaw_Hms3ESdM7ylfm-P8pjEtgFoeQSm6-yfcvWBIle7xa3RYNZGhpHjNF0gPIQ8Gw==]

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-5-methylbenzoic Acid. Retrieved from Tcichemicals.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKYs3B1phxHtl8IKuEM9KRcdGhflGTGsvmTEl6K8bXBcQlIM0MpMr63DYHtAHpPYMmtW3HmgQd-b17b9HTbOX0lYF98A1os9KWRWuD4CqxNMpSW5btaB2YSDU9ZQwaW_58V7nMTA==]

- TCI AMERICA. (n.d.). 2-Bromo-4-nitrobenzoic Acid. Retrieved from Tcichemicals.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_EMhhY4djt0wx5flmNhzMvUIta6fYzDJ-TXL_NWsub8TPmH_WTN8jKNxM61IOprZZRdfDhzCU2oI-endpYI1aCGDzYOYc687PRzsxGxHDBzmup5nH80izTD00xZeWQmLabx3yWQ==]

- Sun Fine Chemicals. (n.d.). 2-bromo-5-methoxybenzoic at Best Price in Boisar, Maharashtra. Retrieved from Exportersindia.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn5Gv7vO0KCgZP-n2bF0LulRw7AKDiUIUPZ4YCj_sR16zAQRw95DjJIlnfvGHXvoK9iN2cHroL4zYYYEgYTJMIk4bsOZm4h1nH_Ud7Ate8F0rvtO0mT3-MsmTmEv7nCY1iVKiCmT2USUmQeLo5qhyJr-MjwTiCUvpJ8M74GH75XoakPkQ=]

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%. Retrieved from Sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMw_mBKdz9cKyWAe2g6P0AdOEZ6B7f03_7vJhGikZ24W6MTXXxp2yIhrMDAi1Jo9NtjUQyVeIwZ2j0fDkJQzU9EnbAmhmOH8igHloP6dr7ybPxmew3wVY3bKJc_s2F3gVgmD3q7L7MhpTwsudlJhJnS605kw==]

- Quality Forward. (2025, May 14). QMS 101: Understanding Supplier Qualification in Life Sciences. Retrieved from Qualityforward.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhX3-goIS5UwaVr7zPyU0zWmO0T8kiltcZxUmG8cTnfYtMzF-VxDdgv3nOtWLLuYCC_VkZTMjldHXOZBG6g6ZE6hAiMhGsftBoN6SQPObhGu-M44kYYEbmXmFskZK_vJuu0E1RBkVymQKvtvhjjLc-nPNVh9xDueZFlLKB7g==]

- Strem. (n.d.). 2-Bromo-5-methoxybenzoic acid, min. 98%. Retrieved from Strem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ7g-OMi9n9LvtyhhUiYcg-Z7qj81lWb8HEbEOdBkWGfR3StZqx2gQJP01cNuB0ttVaOuWw51_wnGcbDM-iVbVu32VaI4QbSUaRwTmenYCZjKCSSNZcJi2eKMlU01AwS0=]

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxy-5-nitrobenzoic acid. Retrieved from Sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaZ5oyMh35AMVjqA8VTxLoDz97_R7q2_k9xr935aAO2pyCs5gHuTrU_ta9K3q_6_VrBqxQdAfPp4wPFTWaKxOhcFqPTuiQ6JduABDHI16NGkhq1QrUeG68NJYUAJcGqT1lPFIA2fXz4sdhEm-AvQgxSS0myurM3FP-lA-i6kUb9USa9Dtt1wyrnC3ZksaJ-g==]

- G-Biosciences. (n.d.). 2-Bromo-4-fluoro-5-nitrobenzoic acid, min 98%, 100 mg. Retrieved from Gbiosciences.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAqGAVavTbsCZ8ZeR8LBWgiijWvFkblzE2Se1vFgUrRmbtCAFTtvX1M2Xf_hxMBcXN4YVDsP0RR-AlRsZ_b5yA0-9THotVZ1XUYp7UI-T0C10FHHdpGsgCNoKort0oru1VVpheyn0P22LnMDX4hvl5sBRkFmMAjqvU8ddPdguFWc4Iq84I2rRMg4b4Tx2e0mm7CgSSHgjDlNprCvAzpOeUGCiAho7ztg3vl-rPwy3I]

- Fluorochem. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzoic acid. Retrieved from Fluorochem.co.uk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW1y4Od9QBZJ8tShZSzUaVJtcbPIjHkE5SlCM0coVdkrF5OnMyGZjECZ8q-BrQSnyevrHAm-gwy1tW75U1oM6tpWlv9p5uRTAJqV1766zRhoLLe0PrjavZFAfbZKWjX3tidqHE]

- PubChem. (n.d.). 2-Bromo-5-nitrobenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWWxa_7pR04PWetFfSnvxpfBvtKJEyK4wTunyfY1aoM12f0m-UBrxka5MbdIn3Kw9oVaYi5ojzes_-IDdAy5_AZdTIxZCMPal5uMjQyRU_mXvOn1_yHrBqlpHYyec_1W5sk3woIf9m4E3E-HEG1aGXEJFfzMRodEA5Jd8NTuQTkw==]

- Thermo Scientific Chemicals. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98+%. Retrieved from Fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMEVaMCaL6_7MNw0rlk2v-1L5AkezaTn50qP7gdQ6CYjWqSRsF_fzt0NGXF0hyQn3DGYoWacS7Zhp0pzGCnCAHBla6ozBZO-h7leDK2WHADnURKJWOnuNZmsl-xB2GvgsvYIa3aL2Uaz-O7BFyhxQ78rqVOYs16Q==]

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxy-5-methylbenzoic acid. Retrieved from Sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyizPLLE97QjScOH-RZU3rvc4vexOZibND1s9iE6Fahz7t5mHFFOuQfHJSIUYit8kmrzZOjPUyjt7jNSX80nolsM0yvhESgkFmBbsu4PvcFDCzlwqdTYFvEPUQkj7RHonNexQyI08Kf0qYm4Ry5aguOuwNfGjX6vCohw==]

- Santa Cruz Biotechnology. (n.d.). 2-bromo-4-methoxy-5-(pyridin-3-ylmethoxy)benzoic acid. Retrieved from Scbt.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5g91qdC4V-pjbDQjpmaQYlZQqWcF8MUXxxbGEQefhtIdnSbGxHCnt0mxRJup9881TTdPJnFlRGb3QgrUkbjiGiqd3quLCFHBIBPmpo0MgWMGGfx_bY0rBd8AQOuZ9wQGQ4p9BwSANtH8I7aq6WOBajBtZ45ISvTmPuf39RGbfzpIfFaZuaA==]

Sources

- 1. Buy 2-Bromo-5-methoxy-4-nitro-benzoic acid [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-4-methoxy-5-nitrobenzoic acid | 126491-49-4 [sigmaaldrich.com]

- 4. Choosing the Right Reagent Supplier: What to Look for and Why It Matters? [merkel.co.il]

- 5. compliancearchitects.com [compliancearchitects.com]

- 6. iivs.org [iivs.org]

- 7. One moment, please... [qualityfwd.com]

- 8. rephine.com [rephine.com]

- 9. 2-Bromo-4-nitrobenzoic Acid | 16426-64-5 | TCI AMERICA [tcichemicals.com]

- 10. A12261.30 [thermofisher.com]

- 11. 2-Bromo 5-Methoxybenzoic Acid Supplier, Manufacturer & Exporter [jaiswaminarayanmultichem.in]

- 12. 2-BROMO-5-HYDROXY-4-METHOXYBENZOIC ACID Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 13. m.indiamart.com [m.indiamart.com]

- 14. 2-Bromo-4-methoxy-5-nitro-benzoic acid methyl ester suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 15. cphi-online.com [cphi-online.com]

- 16. mai-cdmo.com [mai-cdmo.com]

- 17. mpbio.com [mpbio.com]

- 18. 2-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 243025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. GMP Certified & FDA Compliant Chemical Manufacturer │Seatex [seatexcorp.com]

- 21. prepchem.com [prepchem.com]

- 22. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-5-methoxy-4-nitrobenzoic Acid

This technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 2-Bromo-5-methoxy-4-nitrobenzoic acid , a critical intermediate in the synthesis of bioactive scaffolds (e.g., PDE10A inhibitors, quinazolines).

Executive Summary

2-Bromo-5-methoxy-4-nitrobenzoic acid (CAS: Variable/Intermediate) is a poly-functionalized aromatic scaffold characterized by competing solubility drivers: a hydrophilic carboxylic acid tail and a lipophilic, electron-deficient core (bromo/nitro/methoxy substituted benzene).[1]

Understanding its solubility is critical for:

-

Reaction Workup: Efficient partitioning between organic and aqueous phases.

-

Purification: Designing high-yield recrystallization processes.

-

Process Safety: Avoiding uncontrolled precipitation in flow reactors.

This guide synthesizes empirical data from patent literature with predictive physicochemical modeling to provide a comprehensive solubility map.

Physicochemical Basis of Solubility

To predict and manipulate solubility, we must deconstruct the molecule’s functional groups and their interaction with solvents.

| Functional Group | Electronic Effect | Solubility Impact | Preferred Interaction |

| Carboxylic Acid (-COOH) | H-bond Donor/Acceptor | High polarity; pH-dependent aqueous solubility. | Alcohols, Water (high pH), Basic buffers. |

| Nitro Group (-NO₂) | Strong Electron Withdrawing | Increases molecular polarity; lowers pKa of acid. | Polar aprotic solvents (DMSO, DMF, Acetone). |

| Methoxy Group (-OCH₃) | Electron Donating (Resonance) | Lipophilic character; weak H-bond acceptor. | Ethers (THF, MTBE), Chlorinated solvents. |

| Bromine (-Br) | Weak Electron Withdrawing | Increases lipophilicity and molecular weight. | Non-polar/Moderately polar organics (Toluene, DCM). |

Net Result: The compound exhibits a "Push-Pull" solubility profile. It is highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents (temperature-dependent), and insoluble in non-polar hydrocarbons.

Empirical Solubility Data & Solvent Screening

Note: Specific mole-fraction solubility data is proprietary in many contexts. The following classifications are derived from extraction protocols in pharmaceutical patent literature (e.g., WO2013068489A1).

Qualitative Solubility Matrix (25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Operational Use Case |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Reaction medium; Stock solutions. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>50 mg/mL) | Primary Extraction Solvent. |

| Ethers | THF, 2-MeTHF, Dioxane | High | Reaction medium; Grignard compatibility. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. Sensitive) | Recrystallization (High Delta-T solubility). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate-High | Extraction; Chromatography load. |

| Aromatics | Toluene, Xylene | Low-Moderate | Anti-solvent; High-temp recrystallization. |

| Alkanes | Hexane, Heptane, Pentane | Insoluble (<1 mg/mL) | Anti-solvent for precipitation. |

| Water (Acidic) | Water (pH < 2) | Insoluble | Quench medium; Precipitation. |

| Water (Basic) | Water (pH > 8) | High (as Benzoate salt) | Aqueous wash removal. |

Temperature-Dependent Behavior (Recrystallization)

The compound exhibits a steep solubility curve in alcohols and esters, making them ideal for purification.

-

Ethanol/Water System: High solubility at reflux (78°C); low solubility at 0-5°C.

-

EtOAc/Heptane System: Dissolve in minimal hot EtOAc, add Heptane until turbid, cool to precipitate.

Experimental Protocols for Solubility Determination

Since precise thermodynamic data may vary by batch purity, researchers must validate solubility curves. Below are the two industry-standard protocols.

Protocol A: Dynamic Laser Monitoring (Synthetic Method)

Best for generating full T vs. x (mole fraction) curves quickly.

-

Preparation: Weigh precise mass of solute (

) and solvent ( -

Setup: Insert a focused laser probe (e.g., FBRM or turbidity probe) and temperature probe.

-

Heating: Heat at 0.5°C/min with stirring until the laser transmission reaches 100% (dissolution point,

). -

Cooling: Cool at 0.5°C/min until laser transmission drops (nucleation point,

). -

Iteration: Add more solvent and repeat to map the metastable zone width (MSZW).

Protocol B: Isothermal Gravimetric Method (Static Method)

Best for single-point accuracy at standard conditions.

-

Saturation: Add excess solid to solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24-48 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring at elevated T).

-

Drying: Evaporate solvent from a weighed aliquot and dry residue to constant weight.

-

Calculation:

Thermodynamic Modeling

To interpolate solubility data for process design, the Modified Apelblat Equation is the standard for benzoic acid derivatives.

Equation:

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (Kelvin).[2]

- : Empirical model parameters derived from regression of experimental data.

Thermodynamic Parameters:

Using the van't Hoff analysis, the dissolution enthalpy (

Interpretation: A positive

Process Workflow: Purification Strategy

The following workflow utilizes the solubility differential between Ethyl Acetate (high solubility) and Acidic Water (low solubility) to purify the compound from crude reaction mixtures.

Figure 1: Purification workflow leveraging the solubility profile of 2-Bromo-5-methoxy-4-nitrobenzoic acid. The compound precipitates in water but dissolves readily in hot ethyl acetate.

References

- Title: Heterocyclic carboxamides useful as inhibitors of phosphodiesterase type 10a.

-

Structural Analog Synthesis (Urolithin Precursors)

- Title: Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruv

- Source: PMC (PubMed Central).

-

URL:[Link]

-

General Solubility Modeling (Apelblat Method)

-

Compound Database Entry

Sources

- 1. CAS#:1421049-20-8 | (S)-2-(3-hydroxypiperidin-1-yl)-1-(pyridin-2-yl)ethanone | Chemsrc [m.chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2-Bromo-5-methoxy-4-nitro-benzoic acid [smolecule.com]

- 4. Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2013068489A1 - Heterocyclic carboxamides useful as inhibitors of phosphodiesterase type 10a - Google Patents [patents.google.com]

- 6. 2-Bromo-4-ethoxy-5-methoxybenzoic acid | C10H11BrO4 | CID 2240834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Bromo-4-ethoxy-5-methoxybenzoic acid | C10H11BrO4 | CID 2240834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-ブロモ-4,5-ジメトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

Mastering the Melting Point: A Technical Guide to the Characterization of 2-Bromo-5-methoxy-4-nitro-benzoic acid

Introduction: The Significance of a Sharp Melting Point

In the realm of organic chemistry and pharmaceutical development, the melting point is a critical physical property. It serves a dual purpose: as a primary indicator of a compound's purity and as a key characteristic for its identification.[1][2][3] A pure, crystalline organic compound will typically exhibit a sharp and reproducible melting range, usually spanning no more than 2°C.[1] Conversely, the presence of impurities will lead to a depression and broadening of this melting range.[1][2]

For a substituted benzoic acid derivative like 2-Bromo-5-methoxy-4-nitro-benzoic acid, which possesses a molecular formula of C₈H₆BrNO₅ and a molecular weight of 276.04 g/mol , an accurate melting point determination is the first step in its comprehensive characterization.[4] Given the structural complexity, understanding the influence of its various functional groups—bromo, methoxy, and nitro—on its physical properties is paramount.

Comparative Melting Point Data of Related Benzoic Acid Derivatives

To establish a reasonable expectation for the melting point of the title compound, it is instructive to examine the melting points of structurally related molecules. This comparative analysis provides a valuable context for experimental design and data interpretation.

| Compound Name | Molecular Formula | Melting Point (°C) |

| 2-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 178-184[5] |

| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 154-159[6][7] |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | ~242 |

| 2-Nitrobenzoic acid | C₇H₅NO₄ | 146-148 |

| m-Nitrobenzoic acid | C₇H₅NO₄ | ~140 (crude)[8] |

| 2-Bromo-4-nitrobenzoic acid | C₇H₄BrNO₄ | 167-171 |

Note: The wide range of reported melting points for 2-Bromo-5-methoxybenzoic acid from different suppliers highlights the importance of independent experimental verification.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines a robust and self-validating methodology for determining the melting point of a novel or uncharacterized compound like 2-Bromo-5-methoxy-4-nitro-benzoic acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Materials and Apparatus

-

Sample: 2-Bromo-5-methoxy-4-nitro-benzoic acid (powdered)

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp)[1]

-

Tools: Capillary tubes (sealed at one end), spatula, watch glass, mortar and pestle.[1][3]

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Place a small amount of the crystalline sample on a clean watch glass. Using a mortar and pestle, gently grind the sample into a fine, uniform powder.[1][2]

-

Rationale: Grinding ensures uniform heat transfer throughout the sample and facilitates tight packing in the capillary tube, leading to a more accurate and sharper melting range.

-

-

Capillary Tube Loading:

-

Action: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed bottom of the tube gently on a hard surface to pack the sample down.[9] The sample height should be approximately 2-3 mm.[1][10]

-

Rationale: A consistent and minimal sample size is crucial. Too much sample will result in a larger temperature gradient within the sample, leading to a broadened melting range.

-

-

Apparatus Setup and Preliminary Determination:

-

Action: Place the loaded capillary tube into the heating block of the melting point apparatus. If the approximate melting point is unknown, perform a rapid heating run (e.g., 5-10°C per minute) to get a rough estimate.[1][9] Note the temperature at which melting is observed.

-

Rationale: This initial, rapid determination saves time and provides a target range for the more precise measurement to follow. It prevents overshooting the actual melting point during the accurate determination.

-

-

Accurate Melting Point Measurement:

-

Action: Allow the apparatus to cool to at least 20°C below the estimated melting point.[1] Insert a new capillary with a fresh sample. Heat the sample rapidly to about 15-20°C below the estimated melting point, then reduce the heating rate to 1-2°C per minute.[9][10]

-

Rationale: A slow heating rate near the melting point is critical for ensuring that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium. This minimizes lag and provides a highly accurate reading.

-

-

Recording the Melting Range:

-

Action: Record two temperatures:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the last crystal of the solid melts.[1]

-

-

Rationale: The melting "point" is actually a range. A narrow range (≤ 2°C) is indicative of a pure substance.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Accurate Melting Point Determination

Trustworthiness: Self-Validation and Mixed Melting Point Technique

To ensure the trustworthiness of the identification, a mixed melting point analysis should be performed if a known standard of 2-Bromo-5-methoxy-4-nitro-benzoic acid becomes available.

-

Protocol: An intimate 1:1 mixture of the unknown sample and the known standard is prepared by grinding them together.[10] The melting point of this mixture is then determined.

-

Interpretation:

-

If the melting point of the mixture is sharp and not depressed compared to the individual components, the two samples are identical.[10]

-

If the melting point is significantly depressed and the range is broadened, the two compounds are different.

-

This technique serves as a powerful, self-validating method for confirming the identity of a synthesized compound.

Conclusion

While a definitive literature value for the melting point of 2-Bromo-5-methoxy-4-nitro-benzoic acid remains to be established, this guide provides the necessary framework for its accurate and reliable experimental determination. By adhering to the detailed protocol, understanding the rationale behind each step, and utilizing comparative data from related structures, researchers can confidently characterize this compound. The principles outlined herein are fundamental to good laboratory practice and are essential for ensuring the integrity of data in chemical synthesis and drug development.

References

- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...

- Exp 1 - Melting Points.

- Determination of the melting point.

- Determination of Melting Point.

- Video: Melting Point Determination of Solid Organic Compounds - JoVE.

- 2-Bromo-5-nitrobenzoic acid - Chem-Impex.

- NITROBENZOIC ACID - Ataman Kimya.

- 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 - Sigma-Aldrich.

- Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com.

- m-NITROBENZOIC ACID - Organic Syntheses Procedure.

- 2-Bromo-5-methoxy-4-nitro-benzoic acid - Smolecule.

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. Buy 2-Bromo-5-methoxy-4-nitro-benzoic acid [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-溴-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. people.sabanciuniv.edu [people.sabanciuniv.edu]

Methodological & Application

Synthesis of 2-Bromo-5-methoxy-4-nitro-benzoic acid from 3-methoxy-4-nitrobenzoic acid

The following Application Note and Protocol is designed for researchers and process chemists requiring a high-fidelity synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic acid . This guide prioritizes regiochemical control and scalability, utilizing a validated N-Bromosuccinimide (NBS) / Sulfuric Acid (

Executive Summary

The synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic acid from 3-methoxy-4-nitrobenzoic acid presents a specific challenge in organic synthesis: introducing a halogen onto an aromatic ring that possesses both strong activating (methoxy) and strong deactivating (nitro, carboxyl) groups.

Standard bromination conditions (e.g.,

Key Performance Indicators (KPIs)

| Parameter | Specification | Notes |

| Target Yield | 70% – 75% | Isolated yield after precipitation. |

| Purity (HPLC) | >98% | Minimal isomers observed. |

| Reaction Time | 24 – 48 Hours | Kinetics are slow due to ring deactivation. |

| Critical Reagent | NBS / |

Chemical Mechanism & Regioselectivity

The reaction is an Electrophilic Aromatic Substitution (EAS) . The regiochemistry is dictated by the competing directing effects of the substituents:

-

3-Methoxy (-OMe): Strong Activator, ortho/para director.

-

4-Nitro (-

): Strong Deactivator, meta director. -

1-Carboxyl (-COOH): Moderate Deactivator, meta director.

Regiochemical Logic

The -OMe group is the dominant directing group.

-

Position 2 (Ortho to OMe): Sterically crowded between the Carboxyl and Methoxy groups.

-

Position 6 (Para to OMe): Sterically accessible and electronically favored.

The incoming Bromine electrophile attacks Position 6 . Upon re-numbering the product according to IUPAC priority rules (COOH = 1), the substituent at former Position 6 becomes Position 2 . Thus, the product is 2-Bromo-5-methoxy-4-nitrobenzoic acid .[2]

Figure 1: Mechanistic pathway for the bromination. The reaction is driven by the activation of NBS in strong acid to overcome the electron-withdrawing nitro group.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

3-Methoxy-4-nitrobenzoic acid (CAS: 5081-36-7)

-

N-Bromosuccinimide (NBS) (Reagent Grade, >99%)

-

Sulfuric Acid (

), Concentrated (95-98%) -

Ice/Water (for quenching)

-

-

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Addition funnel (for solids or powder funnel).

-

Thermometer (internal monitoring).

-

Vacuum filtration setup (Buchner funnel).

-

Step-by-Step Methodology

Step 1: Solubilization

-